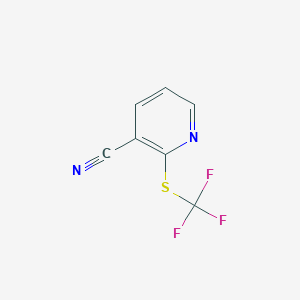![molecular formula C8H14O B11760725 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is an organic compound characterized by a cyclopropyl group attached to a prop-2-en-1-ol moiety. This compound is notable for its unique structural features, which include a cyclopropane ring and an allylic alcohol group. These structural elements contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Attachment of the Prop-2-en-1-ol Moiety: The allylic alcohol group can be introduced via a reaction involving an allylic halide and a suitable nucleophile, such as an alcohol or an alkoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The allylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted allylic compounds.
科学研究应用
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: Similar in having a cyclopropyl group but lacks the allylic alcohol moiety.
Allyl Alcohol: Contains the allylic alcohol group but lacks the cyclopropyl ring.
Uniqueness
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is unique due to the combination of a cyclopropyl ring and an allylic alcohol group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
3-[(1R)-2,2-dimethylcyclopropyl]prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-7(8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
IQOZLJBSPAXVPF-ZETCQYMHSA-N |
手性 SMILES |
CC1(C[C@@H]1C=CCO)C |
规范 SMILES |
CC1(CC1C=CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
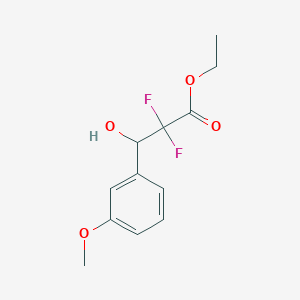
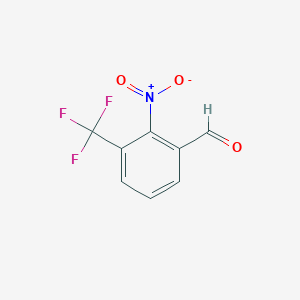
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
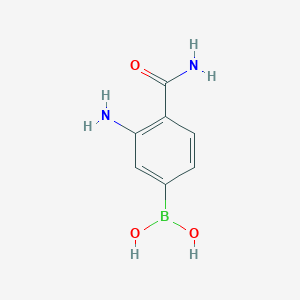
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
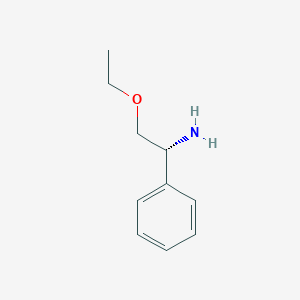
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)

![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
